molecular formula C8H5Cl2NOS B3198014 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one CAS No. 100831-31-0

5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one

Katalognummer B3198014
CAS-Nummer: 100831-31-0
Molekulargewicht: 234.1 g/mol
InChI-Schlüssel: QQCHUALXZIRGNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one, also known as riluzole, is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was first approved by the FDA in 1995 for the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons in the brain and spinal cord. Since then, riluzole has been investigated for its effects on other neurological disorders such as Alzheimer's disease, Huntington's disease, and depression.

Wirkmechanismus

Riluzole exerts its effects by modulating the release and uptake of glutamate, a neurotransmitter that is involved in various physiological processes in the brain. Glutamate is released by neurons and can cause damage to neurons when present in excess. Riluzole reduces the release of glutamate and also enhances its uptake by astrocytes, a type of glial cell in the brain. By reducing glutamate-mediated excitotoxicity, 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one protects neurons from damage and promotes their survival.
Biochemical and Physiological Effects:
Riluzole has been shown to have various biochemical and physiological effects in the brain. It reduces the release of glutamate by inhibiting the voltage-gated sodium channels that are involved in its release. It also enhances the uptake of glutamate by astrocytes, which reduces its toxic effects on neurons. In addition, 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one has been shown to modulate various other neurotransmitter systems in the brain, including dopamine, serotonin, and noradrenaline.

Vorteile Und Einschränkungen Für Laborexperimente

Riluzole has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively studied for its effects on various neurological disorders. It is also relatively inexpensive compared to other drugs used in neurological research. However, 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one has some limitations as well. It has a relatively short half-life in the body, which means that it needs to be administered frequently to maintain therapeutic levels. In addition, it has some side effects such as nausea, dizziness, and liver toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one. One area of interest is the development of new formulations of 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one that can improve its bioavailability and reduce its side effects. Another area of interest is the investigation of 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one's effects on other neurological disorders such as Parkinson's disease and multiple sclerosis. In addition, there is ongoing research on the mechanisms of action of 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one and its effects on various neurotransmitter systems in the brain. Overall, 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one is a promising molecule that has the potential to be used in the treatment of various neurological disorders.

Wissenschaftliche Forschungsanwendungen

Riluzole has been extensively studied for its potential therapeutic applications in various neurological disorders. In ALS, 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one has been shown to prolong survival and slow disease progression by reducing glutamate-mediated excitotoxicity. Glutamate is a neurotransmitter that is released by neurons and can cause damage to neurons when present in excess. Riluzole reduces the release of glutamate and also enhances its uptake by astrocytes, thereby reducing its toxic effects on neurons.
In addition to ALS, 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one has been investigated for its effects on other neurological disorders such as Alzheimer's disease, Huntington's disease, and depression. In Alzheimer's disease, 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Huntington's disease, 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one has been shown to improve motor function and reduce neuronal damage. In depression, 5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one has been shown to enhance the effects of antidepressant medications.

Eigenschaften

IUPAC Name

5,7-dichloro-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NOS/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCHUALXZIRGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one
Reactant of Route 3
5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one
Reactant of Route 4
5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one
Reactant of Route 5
Reactant of Route 5
5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one
Reactant of Route 6
Reactant of Route 6
5,7-Dichloro-2H-1,4-benzothiazine-3(4H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.